molecular formula C23H25NO4 B6272821 3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid CAS No. 2348312-03-6

3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid

Cat. No.: B6272821
CAS No.: 2348312-03-6
M. Wt: 379.4
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the piperidine ring is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Formation of the Propanoic Acid Moiety: The protected piperidine derivative is then coupled with a propanoic acid derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the production process.

Properties

CAS No.

2348312-03-6

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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